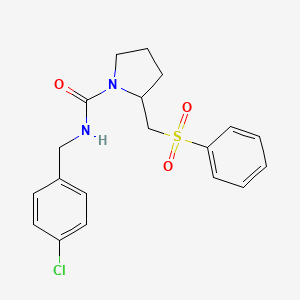

N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Description

N-(4-Chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 4-chlorobenzyl group and a phenylsulfonylmethyl substituent on the pyrrolidine ring.

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-16-10-8-15(9-11-16)13-21-19(23)22-12-4-5-17(22)14-26(24,25)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBJSIZGEXBFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NCC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyrrolidine ring reacts with a carboxylic acid derivative, such as an acid chloride or anhydride.

Attachment of the Phenylsulfonylmethyl Group: This step involves a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.

Addition of the 4-Chlorobenzyl Group: The final step is the alkylation of the pyrrolidine derivative with 4-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Inhibition of Deubiquitylating Enzymes (DUBs)

One notable application of this compound is in the inhibition of deubiquitylating enzymes, which play crucial roles in various cellular processes, including protein degradation and signaling pathways. A patent describes methods for synthesizing compounds that inhibit DUBs, highlighting the potential of N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide in cancer therapy by modulating the ubiquitin-proteasome system .

Orexin Receptor Agonism

Another significant application is its potential as an orexin-2 receptor agonist. Compounds with similar structures have demonstrated activity at orexin receptors, which are involved in regulating arousal, appetite, and sleep-wake cycles. This suggests that this compound could be explored for treating sleep disorders and obesity .

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. Studies have shown that modifications to the pyrrolidine structure can lead to enhanced cytotoxicity against various cancer cell lines. The specific structure of this compound may provide a unique mechanism of action against tumors by targeting specific pathways involved in cell proliferation and survival .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

- Structure : Features a pyrrolidine ring directly substituted with a 4-chlorophenyl group via a carboxamide linkage.

- Key Differences : Lacks the phenylsulfonylmethyl group present in the target compound.

- Research Findings: Exhibits an envelope conformation in the pyrrolidine ring, stabilized by intermolecular N–H⋯O hydrogen bonds in the crystal lattice, which may influence solubility and stability .

(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide

- Structure : Contains a sulfonyl group directly attached to the pyrrolidine ring and a 2-methoxyphenylmethyl substituent.

- Key Differences :

- The sulfonyl group is positioned on the pyrrolidine ring rather than as a methyl-linked substituent.

- Substitution on the benzyl group (methoxy vs. chloro) alters electronic and steric properties.

Functional Group Variations

N-(4-(4-Methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives

DT2216 (C77H96ClF3N10O10S4)

- Structure : A highly complex derivative with multiple substituents, including a chloroaryl group, trifluoromethylsulfonyl, and piperazine rings.

- Key Differences :

- Extended structure with additional pharmacophores likely targets multi-domain proteins or nucleic acids.

- Research Findings :

Comparative Data Table

Key Research Insights

- Sulfonyl vs.

- Chlorobenzyl Substitution : The 4-chloro group on the benzyl ring is a common motif in bioactive compounds, often contributing to lipophilicity and membrane permeability .

- Conformational Flexibility : Pyrrolidine rings in these compounds adopt varied conformations (e.g., envelope), which can modulate interactions with biological targets .

Biological Activity

N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a chlorobenzyl and phenylsulfonyl group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often act as modulators of G-protein coupled receptors (GPCRs) and kinases, which are crucial in various signaling pathways. For instance, the compound may function as an agonist for GPCR43, influencing inflammatory responses and metabolic processes .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including the target compound. For example, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis and various cancer cell lines .

| Compound Type | Target Pathogen | Activity Level |

|---|---|---|

| Pyrrolidine Derivatives | Mycobacterium tuberculosis | Moderate |

| Pyrrolidine Derivatives | Human tumor cell lines | Significant |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be partially attributed to its ability to inhibit specific kinases involved in inflammatory pathways. For instance, inhibitors targeting IKK2 have demonstrated reduced inflammation in murine models .

Case Studies

- Study on Inhibitory Effects : A study highlighted the inhibitory effects of similar sulfonamide compounds on inflammatory markers in vitro. The results indicated a significant reduction in TNF-alpha levels, suggesting a potential therapeutic role in inflammatory diseases .

- Antitumor Activity : Another investigation assessed the efficacy of pyrrolidine derivatives against renal and breast cancer cells. The findings showed that certain modifications to the pyrrolidine structure enhanced cytotoxicity, indicating that this compound could be optimized for better antitumor effects .

Pharmacokinetic Profile

Understanding the pharmacokinetics (PK) is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through experimental studies.

| Parameter | Observed Value |

|---|---|

| Oral Bioavailability | 0.5% (indicative from related compounds) |

| Cmax (ng/mL) | 36 ng/mL at 20 mg/kg dose |

| AUC (ng·h/mL) | 104 ng·h/mL |

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution, sulfonylation, and carboxamide formation. Key steps include:

- Pyrrolidine Core Functionalization : Introduce the phenylsulfonylmethyl group via sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Chlorobenzyl Substitution : React the pyrrolidine intermediate with 4-chlorobenzyl bromide in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at reflux .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature to suppress side reactions like over-sulfonylation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR to verify substituent positions. For example, the 4-chlorobenzyl group’s aromatic protons appear as a doublet (δ 7.2–7.4 ppm), while the pyrrolidine protons show characteristic splitting patterns .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. Orthorhombic crystal systems (e.g., space group Pbca) with hydrogen-bonded chains are typical for pyrrolidine carboxamides .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS: calculated for CHClNOS, [M+H] = 494.12) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for enzyme inhibition or receptor binding using:

- In Vitro Enzymatic Assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, with IC determination .

- Cell-Based Assays : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to control compounds like doxorubicin .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., -AVP for vasopressin receptors) to identify affinity profiles .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods resolve enantiomeric excess?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during pyrrolidine ring formation to control stereocenters .

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Calculate enantiomeric excess (ee) via peak integration .

- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to confirm absolute configuration .

Q. How should researchers address contradictory data in biological activity across different assays?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and include positive controls (e.g., donepezil for AChE inhibition) .

- Off-Target Profiling : Screen against a panel of related enzymes/receptors (e.g., V1a, V2 vasopressin receptors) to identify selectivity issues .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated) reduces apparent activity in cell-based vs. enzymatic assays .

Q. What computational strategies predict this compound’s binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). Focus on sulfonyl-pyrrolidine interactions with the catalytic triad (Ser203, His447) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- QSAR Modeling : Corporate substituent effects (e.g., Cl vs. NO groups) into activity predictions using MOE or Schrödinger .

Q. How can synthetic yield be improved without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance mixing and reduce side products .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for carboxamide coupling steps, maintaining yields >85% .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.